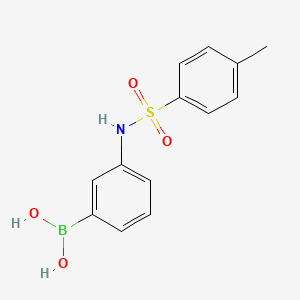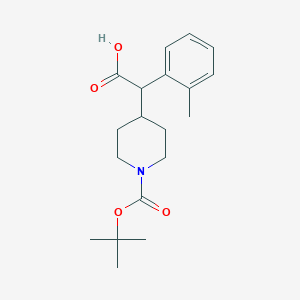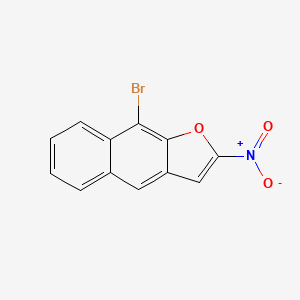
NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN is a heterocyclic aromatic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a bromine atom at the 9th position and a nitro group at the 2nd position on the naphthofuran ring
Méthodes De Préparation
The synthesis of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN can be achieved through several synthetic routes. One common method involves the selective nitration of 3-methoxynaphtho[2,3-b]furan followed by bromination. The nitration is typically carried out using tert-butyllithium and trimethyltin chloride, which leads to the formation of intermediate trimethylstannyl-naphtho[2,3-b]furan. This intermediate then reacts with tetranitromethane to yield 3-methoxy-2-nitronaphtho[2,3-b]furan, which is subsequently brominated to obtain the final product .
Analyse Des Réactions Chimiques
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,3-b]furan-4,9-diones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN can be compared with other naphthofuran derivatives such as:
3-Methoxy-2-nitronaphtho[2,3-b]furan: Similar in structure but lacks the bromine atom.
Naphtho[2,3-b]furan-4,9-diones: These compounds have different functional groups and exhibit distinct biological activities.
2-Nitrobenzofurans: These compounds share the nitro group but have a different core structure.
The uniqueness of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
75965-80-9 |
|---|---|
Formule moléculaire |
C12H6BrNO3 |
Poids moléculaire |
292.08 g/mol |
Nom IUPAC |
9-bromo-2-nitrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-11-9-4-2-1-3-7(9)5-8-6-10(14(15)16)17-12(8)11/h1-6H |
Clé InChI |
OJWWHCKRWAGCOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=C(OC3=C2Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






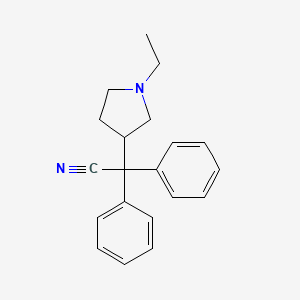

![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)
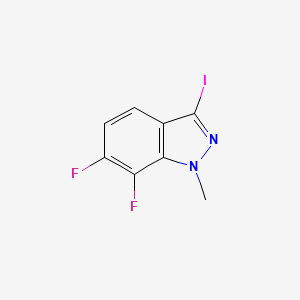
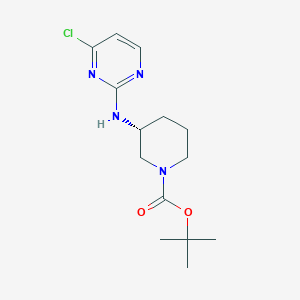
![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)

